2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide
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Overview
Description
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is a heterocyclic compound with a molecular formula of C8H9N3O4S and a molecular weight of 243.24 g/mol This compound is notable for its unique structure, which includes a pyridine ring, an oxazolidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives . One common method includes the reaction of 2-aminopyridine with an appropriate oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and an oxidizing agent like PhI(OAc)2 (PIDA) in a solvent such as dichloromethane (DCM) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions using similar reagents and conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, PhI(OAc)2 (PIDA)
Reducing Agents: Sodium borohydride
Bases: Potassium carbonate (K2CO3)
Solvents: Dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved are still under investigation, but its sulfonamide group is known to play a crucial role in its biological activity .
Comparison with Similar Compounds
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide can be compared to other heterocyclic compounds with similar structures, such as:
Oxazolidines: These compounds share the oxazolidine ring but may lack the pyridine or sulfonamide groups.
Pyridine derivatives: Compounds with a pyridine ring but different substituents.
Sulfonamides: Compounds with the sulfonamide group but different ring structures.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9N3O4S |
---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
2-oxo-N-pyridin-2-yl-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C8H9N3O4S/c12-8-11(5-6-15-8)16(13,14)10-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,9,10) |
InChI Key |
XBSAGRQLNWBXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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